![molecular formula C11H24S B1360131 Decyl methyl sulfide CAS No. 22438-39-7](/img/structure/B1360131.png)
Decyl methyl sulfide
Overview
Description
Decyl methyl sulfide (DMS) is an organosulfur compound that is widely used in the scientific research and laboratory experiments. It is a colorless liquid with a characteristic odor and is used for a variety of purposes. DMS is an important compound for many applications in the pharmaceutical, food, and environmental industries.
Scientific Research Applications
1. Skin Permeation Enhancement
Decyl methyl sulfide has been studied for its skin permeation enhancement properties. For instance, Touitou (1988) explored its use in increasing the permeation of drugs like 5-Fluorouracil and idoxuridine through the skin. This compound showed significant permeation enhancement in aqueous solutions, indicating its potential in transdermal drug delivery systems (Touitou, 1988).
2. Materials Science and Surface Chemistry
In the field of materials science, decyl methyl sulfide's interactions with metal surfaces have been of interest. Roper et al. (2004) showed that sulfur head groups, like those in decyl methyl sulfide, occupy specific sites on gold surfaces. This finding is crucial for understanding and designing self-assembled monolayers in nanotechnology and electronics (Roper et al., 2004).
3. Agricultural and Environmental Applications
In the environmental sector, alternatives to pesticides like methyl bromide have been explored. Fields and White (2002) discussed various alternatives for controlling pests in agricultural and quarantine contexts. Compounds like decyl methyl sulfide could be relevant in the search for safer and more environmentally friendly fumigants (Fields & White, 2002).
4. Organic Chemistry and Synthesis
Decyl methyl sulfide is also significant in organic synthesis. Shereshovets et al. (1990) studied its oxidation byoptically active phosphite ozonides, revealing its utility in synthesizing sulfoxides, which are important in various chemical processes (Shereshovets et al., 1990).
5. Corrosion Inhibition and Biocidal Effects
In the industrial sector, cationic surfactants based on decyl methyl sulfide have shown potential as corrosion inhibitors and biocidal agents. Shaban et al. (2013) found that certain decyl methyl sulfide-based compounds are effective against sulfate-reducing bacteria and as corrosion inhibitors in acid mediums (Shaban et al., 2013).
6. Environmental Toxicology and Safety
The compound's role in environmental toxicology is noteworthy. For instance, Bartholomaeus and Haritos (2005) reviewed the toxicology of carbonyl sulfide, a compound related to decyl methyl sulfide, highlighting its potential as a grain fumigant and the associated occupational risks (Bartholomaeus & Haritos, 2005).
Future Directions
properties
IUPAC Name |
1-methylsulfanyldecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGUUZAACYBIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176977 | |
Record name | Decyl methyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl methyl sulfide | |
CAS RN |
22438-39-7 | |
Record name | 1-(Methylthio)decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22438-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl methyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl methyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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